molecular formula C12H15NO9-2 B1679908 Norepinephrine bitartrate salt CAS No. 3414-63-9

Norepinephrine bitartrate salt

Cat. No. B1679908
CAS RN: 3414-63-9
M. Wt: 317.25 g/mol
InChI Key: WNPNNLQNNJQYFA-LREBCSMRSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norepinephrine Bitartrate is a bitartrate salt of norepinephrine, a synthetic phenylethylamine that mimics the sympathomimetic actions of the endogenous norepinephrine . It acts directly on the alpha- and beta-adrenergic receptors . Clinically, norepinephrine is used as a peripheral vasoconstrictor that causes constriction of arterial and venous beds via its alpha-adrenergic action .


Synthesis Analysis

Norepinephrine bitartrate is synthesized from norepinephrine, which is a synthetic phenylethylamine .


Molecular Structure Analysis

The molecular formula of Norepinephrine bitartrate salt is C12H15NO9-2 . The IUPAC name is 4- (2-amino-1-hydroxyethyl)benzene-1,2-diol; (2 R ,3 R )-2,3-dihydroxybutanedioate .


Chemical Reactions Analysis

Norepinephrine bitartrate can be quantitatively converted into OS,W N-triacetyl derivatives which may be extracted into chloroform, weighed, identified, and examined polarimetrically for the determination of stereochemical composition .


Physical And Chemical Properties Analysis

The molecular weight of Norepinephrine bitartrate salt is 317.25 g/mol . It has 6 hydrogen bond donors and 10 hydrogen bond acceptors .

Scientific Research Applications

USP Reference Standard

It is utilized as a USP (United States Pharmacopeia) reference standard, which is essential in conducting specified quality tests and assays. This includes preparing standard and system suitability solutions as described in various USP monographs .

Clinical Safety and Dosage Reporting

The compound plays a critical role in the appropriate and consistent reporting of norepinephrine dosages, which is vital for patient safety, clinical practice, research activities, and guideline development, especially for critically ill patients .

Clinical Research and Practice

Norepinephrine bitartrate salt is employed in clinical research to diagnose, prevent, or treat diseases. Its usage spans a broad range of exploratory studies due to its significant pharmacological effects .

Scientific Research Supplies

It is available through scientific supply companies for use in research activities. Researchers can obtain norepinephrine bitartrate salt for experimental purposes and exploratory studies in various scientific fields .

Safety and Hazards

Norepinephrine bitartrate is fatal if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

There is significant worldwide variability on drug formulations, as norepinephrine can be found either as tartrate, bitartrate, or hydrochloride salts, with different molecular weights and potency equivalence to norepinephrine base . This could lead to delayed vasopressin initiation and excessive exposure to norepinephrine, potentially reducing the benefits of vasopressin .

properties

IUPAC Name

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/p-2/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPNNLQNNJQYFA-LREBCSMRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)[O-])O)(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(CN)O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO9-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norepinephrine bitartrate salt

CAS RN

3414-63-9
Record name Arterenol bitartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norepinephrine bitartrate salt
Reactant of Route 2
Norepinephrine bitartrate salt
Reactant of Route 3
Norepinephrine bitartrate salt
Reactant of Route 4
Norepinephrine bitartrate salt
Reactant of Route 5
Norepinephrine bitartrate salt
Reactant of Route 6
Norepinephrine bitartrate salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.